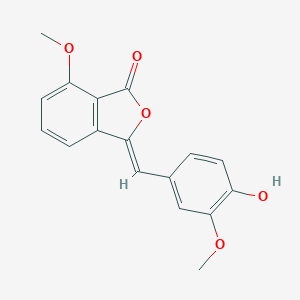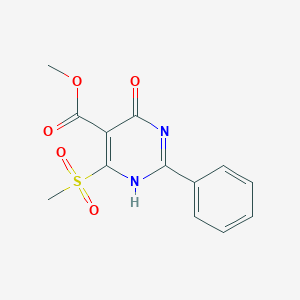![molecular formula C17H22N4O B286455 N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B286455.png)
N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. The PKB pathway is a key signaling pathway that regulates cell growth, survival, and metabolism. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. AZD5363 has been the focus of much scientific research due to its potential as a therapeutic agent for these diseases.
Mecanismo De Acción
N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide inhibits the PKB pathway by binding to the ATP-binding site of PKB. This prevents the activation of downstream signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting the PKB pathway, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide can induce cell death in cancer cells and improve insulin sensitivity in diabetes.
Biochemical and physiological effects:
In preclinical models, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and sensitize tumors to chemotherapy. In diabetes, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to improve insulin sensitivity and glucose uptake. In cardiovascular disease, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to reduce atherosclerotic plaque formation and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide is its specificity for the PKB pathway. This allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide is its potential toxicity at high doses. Careful dose selection and monitoring is required in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the study of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide. In cancer, further studies are needed to determine the optimal dosing and scheduling of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide in combination with other therapies. In diabetes, clinical studies are needed to determine the safety and efficacy of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide in humans. In cardiovascular disease, further studies are needed to determine the long-term effects of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide on atherosclerotic plaque formation and cardiac function. Additionally, the potential of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide in other diseases, such as neurodegenerative diseases and autoimmune diseases, should be explored.
Métodos De Síntesis
N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide can be synthesized using a multistep process involving the reaction of various starting materials. The synthesis of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been described in several publications, including a patent application by AstraZeneca.
Aplicaciones Científicas De Investigación
N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been extensively studied in preclinical models of cancer, diabetes, and cardiovascular disease. In cancer, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has shown promise as a single agent and in combination with other therapies. In preclinical models of breast cancer, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to inhibit tumor growth and sensitize tumors to chemotherapy. In prostate cancer, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to inhibit the growth of androgen receptor-positive tumors. In combination with other therapies, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy.
In diabetes, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to improve insulin sensitivity and glucose uptake in preclinical models. In cardiovascular disease, N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been shown to reduce atherosclerotic plaque formation and improve cardiac function in preclinical models.
Propiedades
Fórmula molecular |
C17H22N4O |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-21-12-4-2-5-13(21)9-11(8-12)20-17(22)14-6-3-7-15-16(14)19-10-18-15/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,18,19)(H,20,22) |
Clave InChI |
NYLAIKCFWFAAIL-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C(=CC=C3)NC=N4 |
SMILES canónico |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C(=CC=C3)NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile](/img/structure/B286374.png)
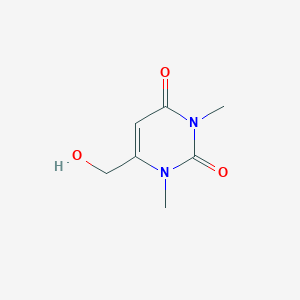
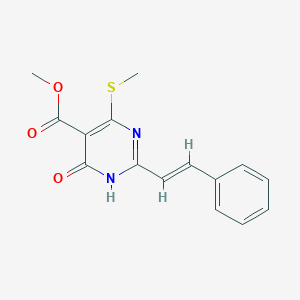
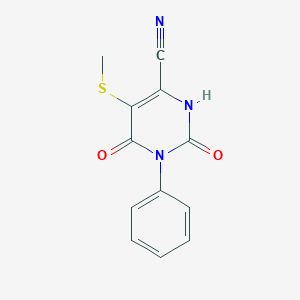
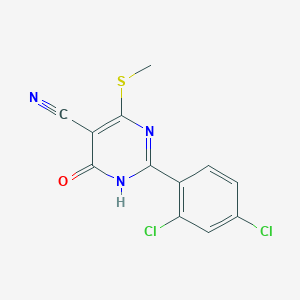
![9-bromo-1-ethoxy-7-methyl-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione](/img/structure/B286384.png)
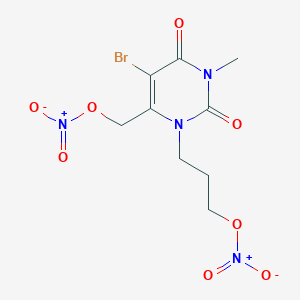
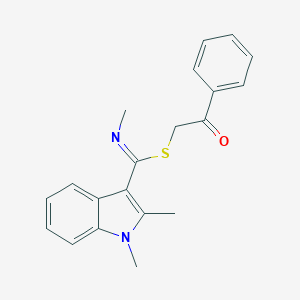
![N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide](/img/structure/B286393.png)
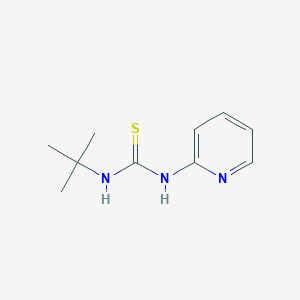
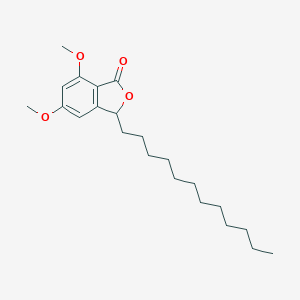
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide](/img/structure/B286396.png)
